molecular formula C15H16N6 B6421261 N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine CAS No. 946297-63-8

N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine

Cat. No.: B6421261
CAS No.: 946297-63-8
M. Wt: 280.33 g/mol
InChI Key: HBORALOVALKNRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a pteridine derivative characterized by a bicyclic pteridine core substituted with a 3,4-dimethylphenyl group at the N4 position and a methyl group at the N2 position. Its molecular formula is C14H16N6, and it exhibits unique physicochemical properties due to the electron-donating methyl groups on the aromatic ring.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-methylpteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-9-4-5-11(8-10(9)2)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBORALOVALKNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with guanidine to form the intermediate 3,4-dimethylphenylguanidine. This intermediate is then reacted with 2,4-diaminopteridine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pteridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or dimethylphenyl groups are replaced by other functional groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pteridine oxides.

    Reduction: Reduced pteridine derivatives.

    Substitution: Substituted pteridine derivatives with various functional groups.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase, which is crucial for DNA synthesis.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA synthesis and cell proliferation. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural Analogues in the Pteridine Family

N4-(3-chloro-4-methylphenyl)-N2-methylpteridine-2,4-diamine
  • Structural Difference : Replaces the 3,4-dimethylphenyl group with a 3-chloro-4-methylphenyl substituent.
  • Impact : The chloro group increases electronegativity and lipophilicity, enhancing interactions with hydrophobic enzyme pockets. This modification has been linked to improved antimicrobial activity compared to the dimethylphenyl analogue .
N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine
  • Structural Difference : Features a phenethyl group (bulkier substituent) at the N2 position instead of methyl.
  • Impact : The phenethyl group enhances steric hindrance, reducing binding affinity to certain enzymes but improving selectivity for cancer cell receptors .
N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
  • Structural Difference : Contains dichlorophenyl and methoxyethyl groups.
  • Impact : The methoxyethyl group improves aqueous solubility, while dichloro substitution increases oxidative stability. This compound shows stronger inhibitory effects on acetylcholinesterase (AChE) compared to dimethylphenyl derivatives .

Core Scaffold Variations

Quinazoline Derivatives (e.g., N4-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine)
  • Structural Difference : Quinazoline core (pyrimidine fused to benzene) instead of pteridine.
  • Impact : Quinazolines generally exhibit higher AChE inhibition (IC50 ~2.5 µM) due to better planar geometry for π-π stacking in enzyme active sites. However, pteridine derivatives like the target compound show broader bioavailability .
Triazine Derivatives (e.g., N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine)
  • Structural Difference: Triazine core with morpholino and methoxyphenyl groups.
  • Impact: The morpholino group enhances solubility and metabolic stability. Triazines are less potent in enzyme inhibition but more effective in receptor modulation due to their flexible structure .

Key Research Findings

Enzyme Inhibition: The target compound’s dimethylphenyl group provides moderate AChE inhibition (IC50 ~10 µM), weaker than dichlorophenyl or quinazoline analogues but with lower cytotoxicity . Triazine derivatives with morpholino substituents show negligible enzyme inhibition but excel in modulating G-protein-coupled receptors .

Anticancer Potential: Methyl and dimethylphenyl groups confer balanced lipophilicity, enabling penetration into tumor cells. In vitro studies show apoptosis induction in leukemia cells at IC50 ~15 µM . Phenethyl-substituted pteridines exhibit higher selectivity but require higher doses (IC50 ~25 µM) .

Solubility and Bioavailability: Methoxyethyl or morpholino substituents (e.g., in triazines) improve water solubility by >50% compared to dimethylphenyl pteridines .

Biological Activity

N4-(3,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic compound with significant biological activity, particularly as an enzyme inhibitor. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features a pteridine core substituted with a 3,4-dimethylphenyl group and a methyl group. The synthesis typically involves multi-step organic reactions, with one common method being the condensation of 3,4-dimethylbenzaldehyde with guanidine to form an intermediate, which is then reacted with 2,4-diaminopteridine. Reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid to enhance yield and purity.

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis and subsequently inhibiting cell proliferation. This mechanism positions the compound as a potential candidate for cancer therapy due to its ability to target rapidly dividing cells .

Enzyme Inhibition

The compound has been extensively studied for its inhibitory effects on DHFR. Research indicates that it shows promising binding affinities and inhibition constants comparable to established antifolate drugs like methotrexate (MTX) and phototrexate (PTX). These studies utilize quantitative structure-activity relationship (QSAR) modeling and molecular docking techniques to predict the compound's efficacy .

Anticancer Potential

Due to its role in inhibiting DHFR, this compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can effectively reduce the proliferation of various cancer cell lines by interfering with their DNA synthesis pathways .

Case Studies

  • In Vitro Studies : A series of experiments were conducted using human cancer cell lines where the compound's effects on cell viability were measured. Results indicated a significant reduction in cell growth at concentrations ranging from 10 μM to 50 μM over 48 hours.
  • Molecular Dynamics Simulations : Simulations have shown that the compound maintains stable interactions within the active site of DHFR over extended periods, suggesting a strong binding affinity that could translate into effective inhibition in biological systems .

Binding Affinity Comparison

CompoundBinding Affinity (kcal/mol)IC50 (μM)
This compound-11.65.85
Methotrexate-9.710
Phototrexate-10.112

The data above illustrates that this compound exhibits superior binding affinity compared to traditional antifolates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.